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Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of

Shp2-IN-13, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing

protein tyrosine phosphatase-2 (SHP2). This document details its mechanism of action, in vitro

and in vivo activities, and pharmacokinetic profile, offering a valuable resource for researchers

in oncology and related fields.

Core Pharmacological Properties
Shp2-IN-13 is a highly selective, orally active allosteric inhibitor that targets the "tunnel site" of

the SHP2 protein.[1] Its inhibitory action stabilizes SHP2 in an auto-inhibited conformation,

preventing its interaction with upstream signaling molecules and subsequent activation of

downstream pathways, most notably the RAS-ERK signaling cascade. This mechanism of

action makes Shp2-IN-13 a promising candidate for the treatment of cancers driven by

receptor tyrosine kinase (RTK) signaling.[1]

Quantitative Pharmacological Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15578298?utm_src=pdf-interest
https://www.benchchem.com/product/b15578298?utm_src=pdf-body
https://www.benchchem.com/product/b15578298?utm_src=pdf-body
https://www.medchemexpress.com/shp2-in-13.html
https://www.benchchem.com/product/b15578298?utm_src=pdf-body
https://www.medchemexpress.com/shp2-in-13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/System Reference

Biochemical IC50 83.0 nM
Recombinant SHP2

enzyme
[1]

Cellular pERK IC50 0.59 µM NSCLC cells [1]

Cellular pERK IC50 0.63 ± 0.32 µM NCI-H1975-OR cells [1]

High Clearance Reported
In vivo (animal model

not specified)
[1]

Volume of Distribution

(Vd)
13.9 L/kg

In vivo (animal model

not specified)
[1]

Half-life (T1/2) 5.31 h
In vivo (animal model

not specified)
[1]

Oral Bioavailability (F) 55.07 ± 7.93%
In vivo (animal model

not specified)
[1]

Signaling Pathways and Mechanism of Action
SHP2 is a critical signaling node downstream of multiple RTKs. Upon activation by growth

factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2.

This interaction relieves the auto-inhibition of SHP2's phosphatase domain, allowing it to

dephosphorylate and activate downstream signaling proteins, leading to the activation of the

RAS-RAF-MEK-ERK pathway. This pathway is a key driver of cell proliferation, survival, and

differentiation.

Shp2-IN-13 binds to an allosteric "tunnel site" at the interface of the N-SH2, C-SH2, and PTP

domains. This binding event locks SHP2 in its inactive, auto-inhibited conformation, preventing

the conformational changes required for its activation. Consequently, the downstream RAS-

ERK signaling cascade is suppressed.
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Caption: SHP2 Signaling Pathway and Inhibition by Shp2-IN-13.
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Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Shp2-IN-13, based on the original discovery publication.

In Vitro SHP2 Enzymatic Assay
This assay determines the direct inhibitory activity of Shp2-IN-13 on the SHP2 enzyme.

Materials:

Recombinant human SHP2 protein

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

Shp2-IN-13 dissolved in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Shp2-IN-13 in DMSO.

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 20 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room

temperature.

Initiate the reaction by adding 20 µL of DiFMUP substrate solution.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., 355 nm excitation, 460 nm emission) every minute for 30 minutes.
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Calculate the reaction rate (slope of the linear portion of the fluorescence versus time

curve).

Determine the percent inhibition for each concentration of Shp2-IN-13 relative to the

DMSO control.

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression

model.
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Caption: Workflow for the in vitro SHP2 enzymatic assay.
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Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of Shp2-IN-13 to inhibit the SHP2 signaling pathway in a

cellular context by measuring the phosphorylation of its downstream effector, ERK.

Materials:

Cancer cell lines (e.g., NSCLC, NCI-H1975-OR)

Cell culture medium and supplements

Shp2-IN-13 dissolved in DMSO

Growth factors (e.g., EGF) to stimulate the pathway

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Starve the cells in serum-free medium for 24 hours.
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Treat the cells with various concentrations of Shp2-IN-13 or DMSO for a specified time

(e.g., 2 hours).

Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies against pERK and tERK.

Incubate with an HRP-conjugated secondary antibody.

Apply the chemiluminescent substrate and capture the signal.

Quantify the band intensities and normalize the pERK signal to the tERK signal.

Plot the normalized pERK levels against the concentration of Shp2-IN-13 to determine the

cellular IC50.

In Vivo Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties

of Shp2-IN-13 in an animal model.

Animal Model:

Male Sprague-Dawley rats or BALB/c mice.

Procedure:

Administer Shp2-IN-13 intravenously (IV) via the tail vein (e.g., 5 mg/kg) and orally (PO)

by gavage (e.g., 5 mg/kg).
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Collect blood samples from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1,

2, 4, 8, and 24 hours post-dose).

Process the blood samples to obtain plasma.

Extract Shp2-IN-13 from the plasma samples.

Quantify the concentration of Shp2-IN-13 in the plasma samples using LC-MS/MS.

Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life,

and oral bioavailability) using appropriate software.

In Vivo Anti-Leukemic Efficacy Study
This study assesses the anti-tumor activity of Shp2-IN-13 in a mouse model of leukemia.

Animal Model:

Immunodeficient mice (e.g., NOD/SCID) engrafted with a human acute myeloid leukemia

(AML) cell line (e.g., MOLM-13).

Procedure:

Inject the AML cells intravenously into the mice.

Monitor the engraftment of the leukemia cells by measuring the percentage of human

CD45+ cells in the peripheral blood.

Once the leukemia is established, randomize the mice into treatment and vehicle control

groups.

Administer Shp2-IN-13 orally by gavage daily at a specified dose (e.g., 20 mg/kg).

Monitor the leukemia burden in the blood, spleen, and bone marrow at the end of the

study.

Assess the overall survival of the mice in each group.
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Conclusion
Shp2-IN-13 is a potent and selective allosteric inhibitor of SHP2 with favorable

pharmacokinetic properties and demonstrated in vivo anti-tumor efficacy. Its distinct

mechanism of action, targeting the "tunnel site" to lock SHP2 in an inactive state, provides a

promising therapeutic strategy for cancers dependent on RTK signaling. The data and

protocols presented in this guide offer a solid foundation for further preclinical and clinical

investigation of Shp2-IN-13.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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